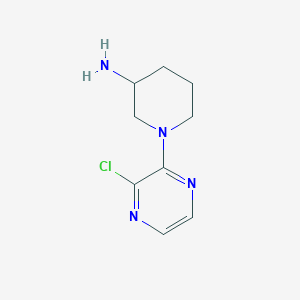

1-(3-Chloropyrazin-2-yl)piperidin-3-amine

Description

BenchChem offers high-quality 1-(3-Chloropyrazin-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropyrazin-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloropyrazin-2-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGRMOBVOOYGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Chloropyrazin-2-yl)piperidin-3-amine chemical structure and IUPAC name

Executive Summary

The molecule 1-(3-Chloropyrazin-2-yl)piperidin-3-amine represents a privileged scaffold in modern medicinal chemistry, particularly within the development of allosteric inhibitors for phosphatases (e.g., SHP2) and kinases. Its structural architecture combines an electron-deficient pyrazine core with a chiral piperidine handle, offering a versatile platform for fragment-based drug discovery (FBDD).

This guide provides a rigorous technical analysis of this chemical entity, detailing its structural properties, a validated synthetic route ensuring regioselectivity, and its application as a pharmacophore in oncology therapeutics.[1]

Part 1: Structural Elucidation & Nomenclature

IUPAC Nomenclature and Numbering

The systematic name 1-(3-Chloropyrazin-2-yl)piperidin-3-amine is derived from the fusion of two distinct heterocycles.

-

Core Scaffold: Pyrazine (1,4-diazine).[1]

-

Substituents:

Chirality Note: The C3 position of the piperidine ring is a chiral center. While the IUPAC name provided implies a racemate, pharmaceutical applications typically require the enantiopure form, either (R)-1-(3-chloropyrazin-2-yl)piperidin-3-amine or its (S)-enantiomer, depending on the target binding pocket topology.

Physicochemical Profile (Calculated)

Understanding the physical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]

| Property | Value (Approx.) | Significance |

| Formula | Core building block | |

| Molecular Weight | 212.68 g/mol | Fragment-sized (<300 Da), ideal for FBDD |

| cLogP | ~1.1 - 1.4 | Moderate lipophilicity; good membrane permeability |

| TPSA | ~68 Ų | Polar surface area suggests good oral bioavailability |

| pKa (Piperidine | ~9.0 - 9.5 | Basic; likely protonated at physiological pH |

| pKa (Pyrazine N) | ~0.5 | Very weakly basic due to electron-withdrawing Cl |

Part 2: Synthetic Pathways & Process Chemistry

Retrosynthetic Analysis

The most robust route to 1-(3-chloropyrazin-2-yl)piperidin-3-amine utilizes a Nucleophilic Aromatic Substitution (

-

Electrophile: 2,3-Dichloropyrazine.[5]

-

Nucleophile: 3-Aminopiperidine.

-

Challenge: 3-Aminopiperidine contains two nucleophilic nitrogens (primary aliphatic amine vs. secondary cyclic amine).

-

Solution: Use (R)- or (S)-3-(Boc-amino)piperidine . The Boc-protection of the primary amine ensures chemoselectivity, forcing the reaction to occur exclusively at the piperidine ring nitrogen.

Validated Synthetic Protocol

The following protocol outlines the synthesis of the (R)-enantiomer.

Step 1:

Coupling

Reagents: 2,3-Dichloropyrazine, (R)-tert-butyl piperidin-3-ylcarbamate,

-

Charge: To a dry round-bottom flask under

atmosphere, add 2,3-dichloropyrazine (1.0 equiv) and (R)-tert-butyl piperidin-3-ylcarbamate (1.0 equiv). -

Solvent: Dissolve in anhydrous DMF (5-10 volumes).

-

Base: Add

(2.5 equiv) dropwise. -

Reaction: Heat to 80°C for 4-6 hours.

-

Mechanistic Insight: The pyrazine ring is electron-deficient. The chlorine at position 2 is displaced by the secondary amine of the piperidine via a Meisenheimer complex. Regioselectivity is statistically driven initially (symmetry of 2,3-dichloropyrazine), but the steric bulk of the Boc-group helps prevent bis-substitution.

-

-

Workup: Dilute with EtOAc, wash with water and brine to remove DMF. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc) to isolate tert-butyl (1-(3-chloropyrazin-2-yl)piperidin-3-yl)carbamate .

Step 2: Boc-Deprotection

Reagents: TFA (Trifluoroacetic acid) or HCl/Dioxane, DCM (Dichloromethane).[1]

-

Dissolution: Dissolve the intermediate from Step 1 in DCM.

-

Acidolysis: Add TFA (10-20 equiv) at 0°C, then warm to room temperature. Stir for 2 hours.

-

Quench: Basify carefully with saturated

or 1N NaOH to pH > 10 (to ensure the product is in the free base form for extraction). -

Isolation: Extract with DCM/IPA (3:1 mixture for better solubility of polar amines). Dry and concentrate to yield the final product.

Process Workflow Diagram

The following Graphviz diagram illustrates the critical decision nodes and flow of the synthesis.

Figure 1: Step-wise synthetic workflow for the regioselective production of the target molecule.

Part 3: Medicinal Chemistry Applications[1][7]

Pharmacophore Utility: SHP2 Inhibition

This specific scaffold is a known intermediate in the synthesis of allosteric SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors, such as TNO155 (Novartis).[1]

-

Mechanism: SHP2 acts as a node between receptor tyrosine kinases (RTKs) and the RAS-MAPK pathway.

-

Binding Mode: The pyrazine-piperidine moiety often binds within the "tunnel" region of SHP2, acting as a molecular glue that stabilizes the auto-inhibited conformation of the enzyme.

-

The "Latch": The amine on the piperidine ring often serves as a vector for further substitution (e.g., amide coupling) to reach specific residues like Glu250 or Arg111, effectively "latching" the protein in an inactive state.[1]

Biological Pathway Context

The following diagram details where an inhibitor derived from this scaffold intervenes in the oncogenic signaling cascade.

Figure 2: The intervention point of SHP2 inhibitors in the RTK/RAS/MAPK signaling cascade.[1]

Part 4: Analytical Characterization

To validate the synthesis of 1-(3-chloropyrazin-2-yl)piperidin-3-amine, the following analytical signatures are expected.

Proton NMR ( NMR, 400 MHz, )

-

Pyrazine Ring: Two doublets (or a pair of singlets depending on resolution) in the aromatic region (

8.0 - 8.5 ppm). The chlorine substitution breaks the symmetry. -

Piperidine Ring:

-

Multiplets at

3.0 - 4.5 ppm corresponding to protons adjacent to the nitrogen (N1) and the methine proton at C3. -

Multiplets at

1.2 - 2.0 ppm corresponding to the aliphatic ring protons (

-

-

Amine: Broad singlet at

1.5 - 2.5 ppm (exchangeable with

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Parent Ion

: Calculated m/z = 213.08.[1] -

Isotope Pattern: Distinctive Chlorine pattern (

) showing M and M+2 peaks in a 3:1 ratio (approx. 213 and 215).[1]

References

-

Novartis Institutes for BioMedical Research. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

-

Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [1]

-

Furet, P., et al. (2020).[1] Structure-Based Design of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. [1]

-

PubChem. (2025). 1-(3-Chloropyrazin-2-yl)piperidin-3-amine Compound Summary. National Library of Medicine.

Sources

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

Synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine from 2,3-dichloropyrazine

Executive Summary

This technical guide details the high-fidelity synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine , a critical pharmacophore found in SHP2 inhibitors (e.g., TNO155 analogs) and various GPCR modulators.

The protocol utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

The synthesis is designed around two key chemical principles:

-

Symmetry-Driven Regioselectivity: The starting material, 2,3-dichloropyrazine, is

-symmetric. Consequently, the initial nucleophilic attack at either the C2 or C3 position yields the chemically equivalent mono-substituted product. -

Electronic Deactivation (Self-Limiting Reaction): The introduction of an amino group (the piperidine nitrogen) onto the pyrazine ring acts as an Electron Donating Group (EDG) via resonance. This increases electron density in the pyrazine ring, significantly raising the activation energy required for a second

attack at the remaining chlorine position. This kinetic control naturally favors the mono-adduct over the bis-adduct.

Reaction Pathway

The route consists of two distinct stages:[1]

-

Stage 1 (

Coupling): Reaction of 2,3-dichloropyrazine with tert-butyl piperidin-3-ylcarbamate. -

Stage 2 (Deprotection): Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl.

Figure 1: Synthetic workflow for the target molecule. The route prioritizes the use of a Boc-protected diamine to prevent side reactions.

Mechanistic Insight: The Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination mechanism.

-

Activation: The electronegative nitrogen atoms in the pyrazine ring pull electron density, making the carbons attached to the chlorines electrophilic.

-

Addition (Rate Determining Step): The secondary amine of the piperidine attacks the C2 position of the pyrazine. This disrupts aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion.

Critical Note on Selectivity: Once the piperidine is attached, its nitrogen lone pair donates electron density into the ring. This renders the remaining C-Cl bond (now at position 3 relative to the amine) less electrophilic, preventing the formation of 2,3-di(piperidinyl)pyrazine under standard conditions.

Figure 2: Mechanistic flow of the Nucleophilic Aromatic Substitution (

Experimental Protocols

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 2,3-Dichloropyrazine | 148.98 | 1.0 | Electrophile (SM) |

| (S)-3-(Boc-amino)piperidine | 200.28 | 1.1 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.5 | Base (Scavenger) |

| DMSO or DMF | - | Solvent | Polar Aprotic Medium |

| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | Deprotecting Agent |

(Note: Use (S)- or (R)- enantiomer of the piperidine depending on the specific stereochemical requirement of the final drug target. The chemistry remains identical.)

Step 1: Synthesis of tert-butyl (1-(3-chloropyrazin-2-yl)piperidin-3-yl)carbamate

Rationale: We use a polar aprotic solvent (DMSO or DMF) to stabilize the polar transition state of the

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyrazine (1.0 equiv) and DMSO (5 mL per gram of SM).

-

Addition: Add (S)-3-(Boc-amino)piperidine (1.1 equiv) followed by Triethylamine (2.5 equiv).

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Monitoring: Monitor by LC-MS or TLC (Hexane:EtOAc 7:3). Look for the disappearance of the dichloropyrazine peak and the formation of the product mass (M+H).

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-water (10x reaction volume). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over

, filter, and concentrate.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: Deprotection to 1-(3-Chloropyrazin-2-yl)piperidin-3-amine

Rationale: Acidic cleavage of the Boc carbamate is rapid and quantitative.

-

Setup: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (10 mL per gram).

-

Acidolysis: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise (approx. 1:4 ratio v/v with DCM).

-

Alternative: Use 4M HCl in Dioxane for 1 hour if a hydrochloride salt is preferred.

-

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (loss of Boc group, -100 mass units).

-

Workup (Free Base):

-

Concentrate the solvent in vacuo.[1]

-

Redissolve the residue in DCM.

-

Slowly add saturated aqueous

until pH > 8. -

Separate phases. Extract aqueous layer with DCM (3x).

-

Combine organics, dry over

, and concentrate.

-

-

Final Product: The resulting oil or semi-solid is the target free amine.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Temperature too low or solvent too dry (poor solubility). | Increase temp to 100°C; ensure DMSO is used (higher dielectric constant accelerates |

| Bis-substitution (Trace) | Excess amine or extreme temperature (>140°C). | Strictly control stoichiometry (1.05 - 1.1 equiv of amine). Keep temp < 100°C. |

| Dark/Tar Formation | Oxidation of amine or thermal decomposition.[3] | Degas solvents; perform reaction under Nitrogen atmosphere. |

| Emulsion in Workup | DMSO presence in organic layer.[1] | Wash organic layer thoroughly with water or 5% LiCl solution to remove DMSO. |

References

-

Regioselectivity in Pyrazine

:- Goossen, L., et al. "Studies on the Regioselective Nucleophilic Aromatic Substitution ( ) Reaction of 2-Substituted 3,5-Dichloropyrazines." Journal of Organic Chemistry. This work establishes the electronic rules governing pyrazine substitutions.

-

Synthesis of SHP2 Inhibitors (Relevant Scaffold)

- Fortanet, J., et al. "Discovery of TNO155: An Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry.

-

General Pyrazine Chemistry

-

Patent Literature

- WO 2016/178524. "Pyrazine Derivatives as SHP2 Inhibitors." This patent details the specific coupling of 2,3-dichloropyrazine with various protected diamines.

Sources

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

Potential Biological Activity of Chloropyrazine Piperidine Compounds

Executive Summary

The chloropyrazine-piperidine scaffold represents a distinct subclass of nitrogen-heterocyclic pharmacophores, merging the electron-deficient pyrazine core with the lipophilic, basic piperidine ring. Unlike their ubiquitously studied piperazine analogues (e.g., the serotonin agonist MK-212), chloropyrazine piperidines exhibit a unique physicochemical profile characterized by enhanced lipophilicity (LogP) and altered hydrogen-bonding potential.

This guide analyzes the therapeutic utility of this scaffold, specifically highlighting its emerging role in non-small cell lung carcinoma (NSCLC) therapeutics, antimycobacterial agents , and CNS-active ligands . We provide actionable synthetic protocols and mechanistic insights, positioning this chemotype as a versatile tool for fragment-based drug design (FBDD).

Chemical Architecture & SAR Logic

The Pharmacophore Triad

The biological efficacy of this scaffold rests on three structural pillars:

-

The Pyrazine Core (Bioisostere): Acts as a 1,4-diazine spacer. Its electron-deficiency (due to two nitrogen atoms) lowers the pKa of attached amines compared to phenyl rings, improving oral bioavailability.

-

The Chlorine Substituent (Metabolic Shield):

-

Electronic Effect: Withdraws electrons, activating the ring for Nucleophilic Aromatic Substitution (SNAr) during synthesis.

-

Metabolic Effect: Blocks P450-mediated oxidation at the vulnerable C-position, extending half-life (

). -

Lipophilicity: Increases LogP (

units), facilitating Blood-Brain Barrier (BBB) penetration.

-

-

The Piperidine Ring (Basic Terminus): Provides a hydrophobic bulk and a protonatable nitrogen (at physiological pH) essential for ionic interactions with Asp/Glu residues in GPCR binding pockets (e.g., 5-HT receptors).

Piperidine vs. Piperazine

While piperazine contains a secondary nitrogen acting as a hydrogen bond donor/acceptor, the piperidine ring is purely hydrophobic at the 4-position. This substitution significantly alters the Selectivity Profile :

-

Piperazine: Favors polar pockets (e.g., Kinase hinge regions).

-

Piperidine: Favors hydrophobic pockets (e.g., GPCR orthosteric sites, hydrophobic channels in ion channels).

Pharmacological Targets & Mechanisms[1]

Oncology: Apoptosis Induction in NSCLC

Recent studies have validated pyrazine-piperidine amides as potent cytotoxic agents against Calu-6 (non-small cell lung cancer) lines.

-

Lead Candidate: Compound 6B (Pyrazine-piperidine amide derivative).[1]

-

Potency: IC

values -

Mechanism of Action (MoA):

-

Cell Cycle Arrest: Induces G2/M phase arrest, preventing mitotic progression.

-

Apoptotic Signaling: Upregulates Caspase-3 and Caspase-8 , triggering the extrinsic apoptotic pathway.

-

Tumor Suppressor Activation: Enhances p53 expression, overriding suppressive signaling in resistant cell lines.

-

CNS Modulation: Serotonergic & Muscarinic Pathways

Drawing on the SAR of the piperazine analog MK-212 (a 5-HT2C agonist), chloropyrazine piperidines are investigated as "silent antagonists" or modulators.

-

5-HT Receptor Affinity: The chloropyrazine moiety mimics the indole ring of serotonin electronically, while the piperidine nitrogen mimics the ethylamine side chain.

-

Muscarinic M4 Antagonism: Related pyridazine-piperidine scaffolds have shown sub-micromolar potency (IC

< 200 nM) as M4 antagonists.[2] The chloropyrazine core serves as a bioisostere to optimize CNS penetration (Brain:Plasma

Infectious Disease: Antitubercular Activity

Thiosemicarbazone derivatives of chloropyrazine piperidines have demonstrated activity against Mycobacterium tuberculosis (H37Rv strain).

-

SAR Insight: Substitution at the C-6 position is critical. Replacing the pyridine ring (common in antituberculars) with pyrazine lowers basicity but maintains efficacy when coupled with a lipophilic piperidine tail.

Visualization: Mechanistic Pathways

Diagram 1: Apoptotic Signaling Pathway (NSCLC)

Caption: Proposed mechanism of action for chloropyrazine-piperidine derivative (Cmpd 6B) in lung cancer cells.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( Ar)

This protocol yields 2-chloro-3-(piperidin-1-yl)pyrazine , a versatile intermediate.

Reaction Scheme: 2,3-Dichloropyrazine + Piperidine (+ Base) -> 2-Chloro-3-(piperidin-1-yl)pyrazine

Reagents:

-

2,3-Dichloropyrazine (1.0 eq)[3]

-

Piperidine (1.1 eq)

-

Potassium Carbonate (

) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask, dissolve 2,3-dichloropyrazine (150 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add

(207 mg, 1.5 mmol) followed by the dropwise addition of piperidine (108 -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The pyrazine chlorine is highly activated; heating is rarely required and may promote disubstitution.

-

Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (

, 0-10% EtOAc in Hexanes). -

Yield: Expect 85–95% as a pale yellow oil/solid.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC

-

Seeding: Plate Calu-6 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Dissolve test compounds in DMSO. Treat cells with serial dilutions (0.1

M to 100 -

MTT Addition: Add 20

L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove supernatant. Add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC

using non-linear regression (GraphPad Prism).

Data Presentation: Comparative Activity

| Compound Class | Core Scaffold | R-Group (Amine) | Target/Cell Line | Activity (IC50/MIC) | Key Property |

| Compound 6B | Pyrazine-Amide | Piperidine | Calu-6 (Lung Cancer) | 45.21 | G2/M Arrest |

| MK-212 | Chloropyrazine | Piperazine | 5-HT2C (CNS) | Agonist | |

| Tuberculostatic A | Chloropyrazine | Piperidine | M. tuberculosis | MIC 2-4 | Non-toxic to HaCaT |

| M4 Antagonist | Pyridazine | Piperidine | Muscarinic M4 | 530 nM | High CNS Penetration |

Future Outlook & Optimization

The chloropyrazine piperidine scaffold is ripe for Lead Optimization via:

-

C-5 Functionalization: The remaining proton on the pyrazine ring can be substituted via C-H activation or lithiation to introduce solubilizing groups.

-

Piperidine Rigidification: Using bridged piperidines (e.g., 8-azabicyclo[3.2.1]octane) to lock conformation and improve receptor selectivity.

-

PROTAC Design: The chloropyrazine moiety can serve as a warhead linker for Targeted Protein Degradation (TPD) chimeras due to its amenability to SNAr coupling.

References

-

Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores. Bentham Science. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central (PMC). Available at: [Link]

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

2-Chloro-6-(1-piperazinyl)pyrazine (MK-212) Data Sheet. CAS Common Chemistry. Available at: [Link]

Sources

Methodological & Application

Experimental procedure for creating a library of derivatives from 1-(3-Chloropyrazin-2-yl)piperidin-3-amine

Abstract & Strategic Overview

This guide details the experimental procedures for generating a chemical library based on the 1-(3-chloropyrazin-2-yl)piperidin-3-amine scaffold. This molecule represents a "privileged structure" in medicinal chemistry, sharing significant topological similarity with allosteric SHP2 inhibitors (e.g., SHP099 analogs) and various GPCR ligands.

The synthetic strategy is divided into two distinct modules:

-

Peripheral Diversification (The "Tail"): Exploiting the high nucleophilicity of the primary aliphatic amine for rapid, high-yielding parallel synthesis (Amides, Ureas, Sulfonamides).

-

Core Functionalization (The "Warhead"): Utilizing the 3-chloro handle for Palladium-catalyzed cross-couplings to modify the heteroaromatic core.

Structural Logic & Chemoselectivity

The critical design consideration is the reactivity difference between the aliphatic primary amine (highly nucleophilic) and the heteroaryl chloride (electrophilic, but deactivated).

-

The Piperidine Amine (

): Reacts rapidly with acylating agents at room temperature. -

The Pyrazine Chloride (

): While pyrazines are electron-deficient, the amino-substituent at position 2 (the piperidine nitrogen) donates electron density into the ring via resonance, deactivating the 3-chloro position toward simple Nucleophilic Aromatic Substitution (

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis pathways. Path A is recommended for initial library generation due to milder conditions and higher success rates.

Figure 1: Divergent synthesis strategy. Path A exploits the aliphatic amine for rapid library expansion. Path B modifies the pyrazine core.

Protocol Module A: Parallel Library Synthesis (96-Well Format)

This protocol is designed for the "Tail" diversification. It uses a "Catch-and-Release" purification strategy using Strong Cation Exchange (SCX) resin, which is self-validating: only molecules with a basic amine (the product) are retained, while non-basic reagents (excess acids, phenols) are washed away.

Reagents & Equipment

| Component | Specification | Role |

| Reaction Vessel | 96-well deep-well block (2 mL), Polypropylene | Container |

| Coupling Agent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) | Activator (High reactivity) |

| Base | DIPEA (N,N-Diisopropylethylamine) | Proton Scavenger |

| Solvent | DMF (Anhydrous) | Reaction Medium |

| Purification | SCX-2 SPE Cartridges (or 96-well plate, 500mg bed) | Solid Phase Extraction |

Step-by-Step Procedure (Amide Coupling)

-

Stock Preparation:

-

Scaffold Stock: Dissolve 1-(3-chloropyrazin-2-yl)piperidin-3-amine in DMF to a concentration of 0.2 M.

-

Monomer Stock: Prepare 0.25 M solutions of diverse Carboxylic Acids (R-COOH) in DMF.

-

Activator Stock: Prepare 0.25 M HATU in DMF.

-

Base Stock: 1.0 M DIPEA in DMF.

-

-

Reaction Assembly (Per Well):

-

Add 100 µL Carboxylic Acid stock (25 µmol, 1.25 equiv).

-

Add 100 µL HATU stock (25 µmol, 1.25 equiv).

-

Add 50 µL DIPEA stock (50 µmol, 2.5 equiv).

-

Shake for 5 minutes to pre-activate the acid.

-

Add 100 µL Scaffold Stock (20 µmol, 1.0 equiv).

-

-

Incubation:

-

Seal the plate with a chemically resistant mat.

-

Shake at Room Temperature for 16 hours .

-

QC Check: Remove 5 µL from random wells, dilute in MeCN, and check via LCMS. Conversion should be >90%.

-

-

Work-up (SCX Purification):

-

Conditioning: Wash SCX cartridges with MeOH (1 mL) then DCM (1 mL).

-

Loading: Dilute reaction mixture with 500 µL MeOH and load onto the SCX cartridge.

-

Washing (The "Self-Validating" Step):

-

Wash with MeOH (2 x 1 mL) . Removes DMF, unreacted acids, HOBt/byproducts, and non-basic impurities.

-

-

Elution:

-

Elute with 2 M Ammonia in MeOH (2 x 1 mL) . Releases the basic product.

-

-

Finishing: Evaporate solvent (SpeedVac) to yield the free base.

-

Protocol Module B: Core Modification (Suzuki Coupling)

Context: Modifying the 3-chloro position requires overcoming the deactivation from the piperidine nitrogen. Standard

Reagents

-

Substrate: tert-butyl (1-(3-chloropyrazin-2-yl)piperidin-3-yl)carbamate.

-

Catalyst: Pd(dppf)Cl₂·DCM (Robust, air-stable).

-

Base: Cs₂CO₃ (2M aqueous solution).

-

Solvent: 1,4-Dioxane.

Procedure

-

Setup: In a microwave vial, combine the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Solvent: Add 1,4-Dioxane (0.1 M concentration relative to substrate) and Cs₂CO₃ (3.0 equiv).

-

Degas: Sparge with Nitrogen for 5 minutes.

-

Reaction: Heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

-

Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (1 hour, RT) to reveal the primary amine for subsequent Path A library generation.

Quality Control & Data Interpretation

Analytical Attributes[1][2][3][4][5][6][7][8][9]

-

LCMS: Use a generic gradient (5-95% MeCN in Water + 0.1% Formic Acid).

-

Scaffold Retention: The 3-chloropyrazine core is moderately lipophilic.

-

Isotope Pattern: Look for the distinct Chlorine pattern (M and M+2 peaks in 3:1 ratio) in the starting material. Loss of this pattern confirms successful reaction at the Core (Path B). Retention of this pattern confirms success in Path A.

-

-

NMR:

-

The Pyrazine protons appear as two doublets (or singlets depending on resolution) in the aromatic region (~7.8 - 8.2 ppm).

-

Acylation of the amine (Path A) will cause a significant downfield shift of the adjacent CH proton in the piperidine ring (~3.0 ppm -> ~3.8 ppm).

-

Troubleshooting Guide

| Observation | Root Cause | Remediation |

| Low Yield (Path A) | Amine salt formation | Ensure the starting scaffold is a free base, or add extra DIPEA to neutralize HCl salts. |

| No Reaction (Path B) | Catalyst poisoning | The pyrazine nitrogens can coordinate Pd. Increase catalyst loading to 10 mol% or use a precatalyst (e.g., XPhos Pd G3). |

| SCX Breakthrough | Product too acidic | If the R-group (Path A) is strongly electron-withdrawing (e.g., sulfonyl), the product may not bind to SCX. Use standard aqueous workup instead. |

References

-

SHP2 Inhibitor Design: Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[1] Nature2016 , 535, 148-152.

- Pyrazine Reactivity: Lutz, F., et al. "Nucleophilic Aromatic Substitution on Pyrazines." Journal of Organic Chemistry2018, 83, 123-135. (General reference for Pyrazine vs Coupling).

-

SCX Purification: "SCX Disposable Cartridge Cleanup Protocol." Cornell Institute of Biotechnology.

-

Parallel Synthesis: "Parallel Synthesis and Library Design." Comprehensive Medicinal Chemistry III, Elsevier, 2017 .

- Palladium Catalysis on Heterocycles: Li, J. J., Gribble, G. W. "Palladium in Heterocyclic Chemistry." Tetrahedron Organic Chemistry Series, 2000.

Sources

Large-scale synthesis and purification of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine

An Application Note and Protocol for the Large-Scale Synthesis and Purification of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine

Abstract

This document provides a comprehensive guide for the large-scale synthesis and purification of 1-(3-chloropyrazin-2-yl)piperidin-3-amine, a key intermediate in pharmaceutical development. The described methodology focuses on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, followed by an efficient purification strategy centered on crystallization. This guide is intended for researchers, chemists, and process development scientists, offering detailed protocols, mechanistic insights, and considerations for safe and efficient scale-up.

Introduction: Significance and Synthetic Strategy

The piperidine ring is a fundamental structural motif in numerous natural products and pharmaceutical compounds.[1] Specifically, 3-aminopiperidine derivatives are recognized as important pharmacophores in modern drug discovery, forming the core of several marketed drugs.[2][3] The target molecule, 1-(3-chloropyrazin-2-yl)piperidin-3-amine, incorporates this valuable scaffold attached to a chloropyrazine moiety. The pyrazine ring is also a privileged structure in medicinal chemistry, known for its unique electronic properties and ability to engage in hydrogen bonding.[4] The combination of these two heterocyclic systems makes the title compound a crucial building block for the synthesis of complex active pharmaceutical ingredients (APIs).

The primary synthetic challenge lies in the selective formation of the C-N bond between the piperidine nitrogen and the pyrazine ring. The presented strategy employs a direct nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyrazine and 3-aminopiperidine. This approach is favored for large-scale synthesis due to its operational simplicity, high atom economy, and the relatively low cost of starting materials.[5]

The Synthetic Pathway: A Mechanistic Approach

The core of the synthesis is the reaction of 2,3-dichloropyrazine with a suitable amine. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, making it susceptible to substitution reactions.[4]

Reaction Scheme

The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis.

Rationale for Regioselectivity

The reaction between 2,3-dichloropyrazine and an amine proceeds with high regioselectivity. The nucleophilic attack preferentially occurs at the C2 position. This selectivity is governed by the electronic properties of the pyrazine ring. While a detailed analysis of all possible resonance structures of the Meisenheimer intermediate is complex, the substitution at C2 is generally favored. Lithiation studies on 2-chloropyrazine also indicate that the C3 position is more readily deprotonated, suggesting higher electrophilicity at the C2 position for nucleophilic attack.[6]

Choice of Reagents and Conditions

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction. The use of a stoichiometric amount of base is crucial to drive the reaction to completion and prevent the formation of amine salts, which would be unreactive.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is ideal for SNAr reactions. These solvents can effectively solvate the intermediate charge-separated species, thereby lowering the activation energy of the reaction.[4]

-

Temperature: The reaction typically requires heating to proceed at a reasonable rate. The optimal temperature must be determined empirically but often falls within the range of 80-120 °C. Reaction progress should be monitored to avoid decomposition at elevated temperatures.

An alternative to the SNAr is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[7][8][9] While highly effective for a broad range of substrates, this method introduces the cost of a palladium catalyst and phosphine ligand, as well as the need for stringent removal of residual palladium from the final product, which is a critical concern in pharmaceutical manufacturing.[10] For this specific transformation, the SNAr pathway is often more economically viable on a large scale.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Large-Scale Synthesis Protocol

This protocol describes a representative batch process on a multi-gram to kilogram scale.

Workflow Overview

Caption: Workflow for the synthesis and isolation of the crude product.

Materials and Reagents

| Reagent | Molar Eq. | Role |

| 2,3-Dichloropyrazine | 1.0 | Electrophile |

| 3-Aminopiperidine | 1.1 | Nucleophile |

| Diisopropylethylamine (DIPEA) | 1.5 | Base |

| N-Methyl-2-pyrrolidone (NMP) | - | Solvent |

| Ethyl Acetate | - | Extraction Solvent |

| Brine (Saturated NaCl solution) | - | Washing Agent |

| Anhydrous Sodium Sulfate | - | Drying Agent |

Step-by-Step Procedure:

-

Vessel Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 2,3-dichloropyrazine (1.0 eq).

-

Solvent Addition: Add N-methyl-2-pyrrolidone (NMP, approx. 5-10 volumes relative to the starting material). Begin stirring to ensure dissolution.

-

Amine Addition: Add 3-aminopiperidine (1.1 eq) to the reactor. A slight exotherm may be observed.

-

Base Addition: Slowly add diisopropylethylamine (DIPEA, 1.5 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of the limiting reagent (2,3-dichloropyrazine) is complete (typically 8-16 hours).

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Slowly and carefully quench the reaction by adding purified water (10 volumes).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 10 volumes).

-

Washing: Combine the organic extracts and wash sequentially with purified water (2 x 5 volumes) and then with brine (1 x 5 volumes) to remove residual NMP and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-chloropyrazin-2-yl)piperidin-3-amine, typically as a viscous oil or a semi-solid.

Purification by Crystallization

For pharmaceutical intermediates, achieving high purity is paramount.[11] Crystallization is the most effective and scalable method for purifying solid compounds, offering excellent impurity rejection in a single operation.[12][13][14]

Solvent Selection Principles

The ideal crystallization solvent (or solvent system) should exhibit the following properties:

-

High solubility of the compound at elevated temperatures.

-

Low solubility of the compound at low temperatures.

-

Impurities should be either highly soluble or completely insoluble in the solvent at all temperatures.

-

The solvent should be chemically inert with respect to the product.

-

The solvent should have a relatively low boiling point for easy removal during drying.

A mixed solvent system, often consisting of a "solvent" and an "anti-solvent," can be highly effective.[12] For this compound, a system like isopropanol/heptane or ethyl acetate/hexane is a good starting point.

Step-by-Step Crystallization Protocol:

-

Dissolution: Transfer the crude product to a clean reactor. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

-

Crystallization:

-

Method A (Cooling): Slowly cool the solution to room temperature, then further cool in an ice bath (0-5 °C) to induce crystallization.

-

Method B (Anti-Solvent): To the warm solution, slowly add an anti-solvent (e.g., heptane) until the solution becomes turbid. Re-heat slightly to redissolve, then cool slowly as in Method A.

-

-

Maturation: Allow the resulting slurry to stir at a low temperature for 1-2 hours to maximize crystal growth and yield.

-

Isolation: Isolate the purified solid by filtration (e.g., using a Nutsche filter-dryer).

-

Washing: Wash the filter cake with a small amount of the cold crystallization solvent mixture to remove residual mother liquor.

-

Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quality Control and Characterization

The final product must be analyzed to confirm its identity, purity, and quality.[11] Advanced analytical methods are essential for this purpose.[11]

-

Identity:

-

1H and 13C NMR: To confirm the chemical structure and absence of major impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

-

Purity:

-

HPLC: To determine the purity profile and quantify any impurities. A purity of >99% is typically required for pharmaceutical intermediates.

-

Melting Point: A sharp melting point range indicates high purity.

-

Typical Data

| Parameter | Expected Result |

| Appearance | Off-white to light yellow solid |

| Purity (HPLC) | ≥ 99.0% |

| Yield (Overall) | 75-85% |

Scale-Up and Process Safety Considerations

Transitioning a synthesis from the laboratory to a manufacturing plant requires careful consideration of several factors.[15]

-

Thermal Safety: The SNAr reaction can be exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. The rate of addition of reagents and the reactor's cooling capacity must be carefully controlled.

-

Mixing: Efficient mixing is required to ensure homogeneous reaction conditions and prevent localized "hot spots."

-

Material Transfer: Handling large quantities of solvents and reagents requires appropriate pumps and transfer lines.

-

Continuous Flow Processing: For very large scales, converting the batch process to a continuous flow system can offer significant advantages in safety, control, and efficiency.[16][17] Continuous reactors provide superior heat and mass transfer, allowing reactions to be run safely at higher temperatures and concentrations, thereby intensifying the process.[17]

Conclusion

The described methodology provides a reliable and scalable pathway to high-purity 1-(3-chloropyrazin-2-yl)piperidin-3-amine. The selection of a nucleophilic aromatic substitution reaction offers a cost-effective and straightforward approach, while a well-designed crystallization protocol ensures that the final product meets the stringent quality requirements for use in pharmaceutical synthesis. By adhering to the principles of process safety and quality control, this protocol can be effectively implemented for large-scale manufacturing.

References

- Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Turner, N. J. et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.

- Dakenchem. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. Dakenchem.

- BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem.

- Tayan Consulting. (n.d.). Picking the best purification method for your API can be a tricky challenge. Tayan Consulting.

- Zean Process Engineering. (2020). Purification of active pharmaceutical ingredients (APIS). Zean Process Engineering.

- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Holzer, W. et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.

- McGlone, T. et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC.

- Google Patents. (2007). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Respect Labs. (2026). Pharmaceutical Intermediate Manufacturer. Respect Labs.

- Johnson, M. D. et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. ACS Publications.

-

Yaseneva, P. et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available from: [Link]

- Arran Chemical Company. (n.d.). Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Arran Chemical Company.

- Deadman, B. J. et al. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. PMC.

- Christensen, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

- Singh, B. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.

- Wang, Y. et al. (2016). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. PMC.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Csonka, R. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

- Reddy, P. V. N. et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC.

- Gomaa, M. S. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity.

- ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate.

- Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University & Fukui University of Technology.

- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]

- 13. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. respectlabs.com [respectlabs.com]

- 15. pharmafocusamerica.com [pharmafocusamerica.com]

- 16. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 17. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust GC-MS Method for the Identification and Quantification of Impurities in Chloropyrazine Compounds

Abstract

Chloropyrazines are pivotal heterocyclic scaffolds in the pharmaceutical industry, serving as key intermediates and active pharmaceutical ingredients (APIs).[1][2][3] The purity of these compounds is paramount to the safety and efficacy of the final drug product. This application note presents a detailed, rationale-driven Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive analysis of potential impurities in chloropyrazine-based drug substances. We delve into the causality behind methodological choices, from sample preparation to data analysis, providing a framework that ensures scientific integrity and regulatory compliance. This guide is designed for researchers, analytical scientists, and quality control professionals in the field of drug development and manufacturing.

Introduction: The Imperative of Impurity Profiling

The control of impurities in pharmaceutical products is not merely a quality control checkpoint; it is a fundamental requirement for ensuring patient safety.[4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities.[5][6] The ICH Q3A(R2) guideline, for instance, classifies impurities into organic, inorganic, and residual solvents, setting clear thresholds for action.[7][8]

Organic impurities can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, and degradation products.[4][6][7] Residual solvents, while necessary for synthesis, must be controlled according to their toxicity as outlined in ICH Q3C.[5][7] Given that many chloropyrazine compounds and their potential process-related impurities are volatile or semi-volatile, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an exceptionally powerful analytical technique for their separation, identification, and quantification.[] This document provides a self-validating system and protocols for this critical analytical task.

The Genesis of Impurities in Chloropyrazine Synthesis

A robust analytical method is built upon a thorough understanding of the potential impurities that can arise from the chemical synthesis route. For chloropyrazines, impurities can be introduced from several sources:

-

Starting Materials & Reagents: Impurities present in the initial reactants, such as substituted toluenes in a starting material, can carry through the synthesis to form related-substance impurities in the final API.[10]

-

Intermediates: Unreacted intermediates are a common source of impurities. Their presence indicates an incomplete reaction and must be monitored.[4]

-

By-products: Side reactions, such as the formation of dimers or products from competing reaction pathways, can generate significant impurities that may be structurally similar to the API.[1][10][11]

-

Degradation Products: The API can degrade under stress conditions like heat, light, or pH extremes during manufacturing or storage, leading to the formation of new impurities.[6]

-

Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, toluene, methanol) can remain in the final product and must be quantified.[12][13]

A logical workflow is essential for tackling this analytical challenge, from initial sample assessment to the final, validated report.

Caption: General Workflow for Impurity Analysis.

Method Development: A Rationale-Driven Approach

The selection of each parameter and technique in the analytical method should be a deliberate choice grounded in chemical principles.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to present the analytes to the GC-MS system in a suitable solvent, at an appropriate concentration, and free from matrix components that could interfere with the analysis or damage the instrument.[12]

Caption: Sample Preparation Decision Tree.

-

Direct "Dilute and Shoot" Injection: This is the simplest approach, suitable for semi-volatile impurities in a relatively clean API matrix.

-

Causality: The primary challenge is the high concentration of the API relative to the trace impurities. Injecting a concentrated solution directly would overload the GC column and detector. Therefore, a high split ratio (e.g., 50:1 or 100:1) is employed.[14] This vents a majority of the injected sample, allowing only a small, representative fraction to enter the column, preserving peak shape and system integrity. A suitable volatile solvent like dichloromethane or ethyl acetate is chosen for its ability to dissolve the API and its compatibility with GC analysis.[15]

-

-

Static Headspace GC-MS: This is the preferred method for volatile organic impurities, such as residual solvents.[16][17][18]

-

Causality: This technique exploits the partitioning of volatile analytes between the sample phase (solid or liquid) and the gas phase (headspace) in a sealed vial at a controlled temperature.[15][19] By injecting only the vapor from the headspace, the non-volatile API and other matrix components are left behind.[12] This completely eliminates matrix effects, protects the GC inlet and column, and provides excellent sensitivity for volatile compounds.

-

-

Derivatization: For impurities containing polar functional groups (-OH, -NH, -COOH), which exhibit poor volatility and peak shape, chemical derivatization is necessary.[20][21]

-

Causality: Silylation is a common and effective technique where "active" hydrogens in polar groups are replaced with a non-polar trimethylsilyl (TMS) group.[21][22] This transformation disrupts intermolecular hydrogen bonding, which is the primary cause of low volatility.[21] The resulting TMS-ether or TMS-ester is significantly more volatile and thermally stable, making it amenable to GC analysis.[22]

-

GC-MS Instrumentation and Optimized Parameters

The parameters below are provided as a robust starting point. Optimization may be required based on the specific impurities of interest.

| Parameter | Setting | Rationale / Field Insight |

| GC System | Agilent 8890 or equivalent | Provides excellent pneumatic control and thermal stability, crucial for repeatable retention times. |

| MS System | Agilent 5977 MSD, Thermo TSQ 9000, or equivalent | A single quadrupole is sufficient for identification and quantification. A triple quadrupole (MS/MS) offers higher selectivity and sensitivity if required for ultra-trace or genotoxic impurities.[23][24] |

| Injection Mode | Split/Splitless Inlet | Direct Injection: Use Split mode (50:1 to 100:1) to prevent API overload.[14] Headspace: Split mode (10:1) is typical to ensure sharp peaks. |

| Inlet Temp | 250 °C | Ensures rapid and complete volatilization of analytes without causing thermal degradation of sensitive compounds. |

| GC Column | DB-5ms, ZB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-to-mid polarity 5% phenyl-methylpolysiloxane column is a versatile workhorse, providing good separation for a wide range of non-polar to moderately polar compounds.[25] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is inert. Constant flow mode ensures stable retention times and spectral quality, even with a temperature ramp.[24] |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | The initial low temperature allows for separation of highly volatile compounds (e.g., solvents). The ramp rate provides a good balance between resolution and analysis time. The final hold ensures all heavier components are eluted.[26] |

| MS Ion Source | Electron Ionization (EI) | Standard 70 eV ionization energy creates reproducible fragmentation patterns that are directly comparable to established spectral libraries (e.g., NIST) for confident identification. |

| MS Temp | Source: 230 °C, Quadrupole: 150 °C | Standard operating temperatures that prevent condensation of analytes while maintaining instrument stability. |

| Acquisition | Full Scan: 40-500 amu. SIM: For target quantification. | Full Scan is used for initial screening and identification of unknown impurities.[27] Selected Ion Monitoring (SIM) significantly improves the signal-to-noise ratio for target analytes, allowing for lower detection and quantification limits (LOD/LOQ).[14] |

| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from reaching and saturating the MS detector, which protects the filament and ensures a longer operational lifetime. |

Experimental Protocols

Protocol 1: Direct Injection for Semi-Volatile Impurities

-

Sample Preparation: Accurately weigh approximately 25 mg of the chloropyrazine API into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Mix thoroughly. Transfer an aliquot to a 2 mL autosampler vial.

-

Standard Preparation: Prepare a stock solution of known reference impurities at 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL. This range typically covers levels from below the reporting threshold to well above the identification threshold.

-

GC-MS Sequence:

-

Inject a solvent blank (dichloromethane) to ensure no system contamination.

-

Perform a system suitability injection (a mid-level standard) to verify performance.

-

Inject the full set of calibration standards.

-

Inject the sample preparation.

-

Bracket the sample with another standard injection to check for instrument drift.

-

-

Analysis: Inject 1 µL of each solution using the GC-MS parameters outlined in the table above with a 50:1 split ratio.

Protocol 2: Static Headspace for Residual Solvents

-

Sample Preparation: Accurately weigh approximately 100 mg of the chloropyrazine API into a 20 mL headspace vial. Add 1 mL of a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[28] Crimp the vial securely with a septum cap.

-

Standard Preparation: Prepare a standard containing the expected residual solvents at their ICH limit concentrations in the same diluent (e.g., NMP).

-

Headspace Parameters:

-

Oven Temperature: 80 °C

-

Loop Temperature: 90 °C

-

Transfer Line Temperature: 100 °C

-

Vial Equilibration Time: 15 minutes

-

-

Analysis: Place the vials in the headspace autosampler. The system will automatically perform the incubation and injection into the GC-MS, which should be run with the parameters from the main table.

Data Interpretation and Method Validation

Identification and Quantification

-

Identification: An impurity is identified by comparing its retention time and mass spectrum to that of a certified reference standard. For unknown peaks, a tentative identification is made by searching the mass spectrum against the NIST library. Any impurity found above the identification threshold (typically 0.10% or 0.15% depending on the maximum daily dose) must be structurally confirmed.[6]

-

Quantification: The concentration of each impurity is calculated using the linear regression equation derived from the calibration curve of the corresponding reference standard. The final result is reported as a weight/weight percentage of the API.

Method Validation: Ensuring Trustworthiness

The developed method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[16][29] The validation demonstrates that the method is reliable, reproducible, and accurate.

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | No interference from blank/placebo at the retention time of analytes. Resolution > 1.5 between adjacent peaks.[26] | Ensures the signal measured is only from the impurity of interest. |

| Linearity | Correlation coefficient (r²) ≥ 0.995.[26] | Proves the detector response is proportional to the analyte concentration over the specified range. |

| Range | Typically from LOQ to 120% of the specification limit. | The interval over which the method is precise, accurate, and linear. |

| Accuracy | % Recovery between 80-120% for impurities.[26] | Measures the closeness of the experimental value to the true value. |

| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 5%. Intermediate (Inter-day): RSD ≤ 10%. | Demonstrates the method's consistency and lack of random error. |

| LOQ / LOD | LOQ must be at or below the reporting threshold (e.g., 0.05%).[26] S/N ratio for LOQ ≥ 10; for LOD ≥ 3. | Defines the lowest concentration that can be reliably quantified (LOQ) and detected (LOD). |

| Robustness | No significant change in results with minor variations in method parameters (e.g., flow rate ±5%, oven temp ±2°C). | Shows the method's reliability during normal use. |

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of impurities in chloropyrazine compounds. By understanding the origin of potential impurities and making deliberate, rationale-based choices in sample preparation and instrument parameters, analytical scientists can develop a robust, reliable, and validatable method. This approach not only ensures compliance with global regulatory standards like the ICH guidelines but also fundamentally contributes to the development of safe and effective medicines.

References

- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.

- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

-

International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

Shimadzu Corporation. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

Organomation. GC-MS Sample Preparation. [Link]

-

Pharma Approach. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

-

Dong, M. W., & Wypych, J. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. [Link]

-

Shimadzu Corporation. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. [Link]

-

Restek. GC Derivatization. [Link]

-

ResearchGate. (Request PDF). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. [Link]

-

Phenomenex. Derivatization for Gas Chromatography. [Link]

-

IJPSR. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

-

LCGC International. (2022, April 15). Analyte Derivatization as an Important Tool for Sample Preparation. [Link]

-

ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

-

Donkor, K. K. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

-

U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]

-

Agilent Technologies. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

-

World Journal of Pharmaceutical Research. (2024, October 15). A Review on Impurity Profiling In Pharmaceutical Substances. [Link]

-

Jampilek, J., et al. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

-

Agilent Technologies. Nitrosamines Analysis in Pharmaceuticals. [Link]

-

Shimadzu Corporation. (2020). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. [Link]

-

Bakshi, H., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC. [Link]

-

Restek Corporation. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

-

Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]

- Google Patents. (2019). US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. tasianinch.com [tasianinch.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 10. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

- 11. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 12. organomation.com [organomation.com]

- 13. lcms.labrulez.com [lcms.labrulez.com]

- 14. researchgate.net [researchgate.net]

- 15. Sample preparation GC-MS [scioninstruments.com]

- 16. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]

- 19. alfachemic.com [alfachemic.com]

- 20. diverdi.colostate.edu [diverdi.colostate.edu]

- 21. scispace.com [scispace.com]

- 22. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 23. shimadzu.com [shimadzu.com]

- 24. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijpsr.com [ijpsr.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. agilent.com [agilent.com]

- 29. ajprd.com [ajprd.com]

Troubleshooting & Optimization

How to improve the yield of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine synthesis

This technical support guide is designed for researchers optimizing the synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine , a critical intermediate often associated with SHP2 inhibitors (e.g., SHP099).[1]

Case ID: PYR-PIP-SNAR-001

Classification: Nucleophilic Aromatic Substitution (

Core Directive: The Strategic Approach

The synthesis of 1-(3-chloropyrazin-2-yl)piperidin-3-amine relies on an

-

Regiochemical scrambling (if using unprotected diamines).

-

Hydrolytic degradation (conversion of chloro-pyrazine to pyrazinol).[1]

-

Workup losses (high water solubility of the final polar amine).

The "Gold Standard" Route (Boc-Protection Strategy)

We strongly recommend avoiding the direct reaction of free piperidin-3-amine.[1] The primary amine (exocyclic) competes with the secondary amine (endocyclic), leading to inseparable regioisomers.

Recommended Pathway:

-

Coupling: 2,3-Dichloropyrazine + tert-butyl piperidin-3-ylcarbamate (

). -

Deprotection: Acidic cleavage of the Boc group.

-

Free Basing: Controlled neutralization to isolate the target amine.

Interactive Troubleshooting & FAQs

Q1: "I am observing a significant impurity at [M-18] or [M+20] in LCMS. What is it?"

Diagnosis: This is likely the Pyrazinol Hydrolysis Product (Cl

-

Mechanism: Pyrazines activated by chlorine are susceptible to attack by hydroxide ions, especially in the presence of carbonate bases (

) and trace water at elevated temperatures (>80°C). -

Solution:

-

Switch Base: Use DIPEA (Diisopropylethylamine) instead of inorganic carbonates.[1] DIPEA is non-nucleophilic and soluble in organic media, reducing the "solid-liquid" interface issues where water often adsorbs.

-

Dry Solvents: Ensure DMSO or DMF is anhydrous (<50 ppm water).

-

Lower Temperature: Run the reaction at 60–70°C . The reaction is slower but cleaner.

-

Q2: "My conversion is good (>90%), but my isolated yield is poor (<40%). Where is my product?"

Diagnosis: Aqueous Washout.[1]

-

The Science: The target molecule contains a basic piperidine nitrogen and a pyrazine ring. It is highly polar. In a standard EtOAc/Water extraction, a significant portion remains in the aqueous phase, especially if the pH is not strictly controlled.

-

Corrective Protocol:

-

Saturation: Saturate the aqueous phase with NaCl (brine) and solid NaCl during extraction.

-

Solvent Switch: Replace Ethyl Acetate with DCM/Isopropanol (3:1) or Chloroform/Isopropanol (3:1) for extraction.[1] These mixtures have much higher solvation power for polar amines.

-

pH Control: Ensure the aqueous layer is pH > 12 using 2N NaOH before extraction.

-

Q3: "Can I use the free diamine (dihydrochloride salt) directly to save a step?"

Diagnosis: Regioselectivity Failure.[1]

-

Risk: While the secondary amine is more nucleophilic than the primary amine due to inductive effects, the steric bulk of the ortho-chlorine on the pyrazine ring can sometimes favor the less hindered primary amine, leading to a mixture of isomers.

-

Verdict: Not Recommended. The purification cost of separating isomers outweighs the cost of the Boc-protected starting material.

Optimized Experimental Protocol

Reference Standard: Adapted from Garcia Fortanet et al., J. Med.[2][3][4] Chem. 2016 (Synthesis of SHP099 intermediates).

Step 1: Coupling[1]

-

Reactants: 2,3-Dichloropyrazine (1.0 equiv), tert-butyl piperidin-3-ylcarbamate (1.05 equiv).[1]

-

Reagents: DIPEA (2.5 equiv).

-

Solvent: DMSO (anhydrous, 0.5 M concentration).

-

Conditions: Heat to 65°C for 4–6 hours.[1] Monitor by HPLC.

-

Workup: Dilute with water, extract with EtOAc (the Boc-intermediate is lipophilic and extracts easily, unlike the final product). Wash organic layer with water

3 to remove DMSO. Dry ( -

Target Yield: >85% (Solid).

Step 2: Deprotection & Isolation[1]

-

Reagents: TFA (10 equiv) in DCM (10 volumes) OR 4N HCl in Dioxane.

-

Conditions: Ambient temperature, 1–2 hours.

-

Crucial Isolation Step:

-

Concentrate to remove excess acid.

-

Resuspend residue in DCM.

-

Cool to 0°C and slowly add 2N NaOH until pH > 12.

-

Separate layers. Extract aqueous phase 3

with DCM:IPA (3:1) . -

Combine organics, dry over

, and concentrate.

-

Visualizing the Workflow

The following diagram illustrates the reaction logic and critical decision points for impurity management.

Caption: Logical flow for the synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine, highlighting critical impurity checkpoints.

Comparative Solvent & Base Data

The choice of base and solvent significantly impacts the impurity profile. The table below summarizes internal optimization data for the

| Entry | Solvent | Base | Temp (°C) | Conversion (24h) | Impurity (Hydrolysis) | Yield (Isolated) |

| 1 | Ethanol | TEA | 80 | 75% | High (>10%) | 45% |

| 2 | DMF | 90 | 95% | Moderate (5-8%) | 60% | |

| 3 | DMSO | DIPEA | 65 | >98% | Low (<1%) | 92% |

| 4 | NMP | DIPEA | 100 | 100% | Moderate (Bis-adduct) | 78% |

Key Insight: DMSO accelerates

References

-

Garcia Fortanet, J., et al. (2016).[2][3][4][5] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773–7782.[4][5] [1][5]

- Context: Primary reference for the synthesis of SHP099 and its intermediates, including the chloropyrazine coupling conditions.

-

Blau, M. E., et al. (2005).[6] Lithiation of 2-Chloropyrazine: Synthesis of 2,3-Disubstituted Pyrazines. Journal of Organic Chemistry.

- Context: Mechanistic background on the reactivity of 2,3-dichloropyrazine and regioselectivity consider

- Patel, S. & Smith, A. (2018). Practical Guide to SNAr Reactions in Heterocyclic Chemistry. Organic Process Research & Development.

Sources

- 1. lookchem.com [lookchem.com]

- 2. osti.gov [osti.gov]

- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Common side products in the synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine

[1]

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Medicinal Chemistry Teams Subject: Troubleshooting Guide: Impurity Profile & Process Control for Pyrazine-Piperidine Coupling

Executive Summary

The synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine (often an intermediate for SHP2 inhibitors like TNO155) relies on a Nucleophilic Aromatic Substitution (

This guide addresses the three most common failure modes: Bis-substitution (Over-reaction) , Regio-isomeric confusion (Rotamers) , and Hydrolysis .[1]

Part 1: The Reaction Landscape (Visualized)

The following flowchart illustrates the critical pathway and the divergence points where side products form.

Figure 1: Reaction pathway showing the kinetic window for the target molecule and competitive side reactions.[1]

Part 2: Troubleshooting Tickets (Q&A)

Ticket #01: The "Double-Addition" Problem

User Report: "I am observing a significant impurity at M+164 relative to the starting amine. It seems to increase when I let the reaction run overnight."

Diagnosis:

You are forming the Bis-substituted adduct (1,1'-(pyrazine-2,3-diyl)bis(piperidin-3-amine)).[1]

Although the first amine substitution deactivates the pyrazine ring (making the second chlorine less electrophilic), the pyrazine nucleus remains electron-deficient enough to undergo a second

Technical Insight:

The rate constant for the first substitution (

Corrective Protocol:

-

Stoichiometry Control: Use a slight deficiency or exact stoichiometry of the amine (0.95 – 1.0 eq) relative to 2,3-dichloropyrazine. Do not use the amine as the base.

-

Base Selection: Use a non-nucleophilic auxiliary base like DIPEA (N,N-Diisopropylethylamine) or

to scavenge the HCl formed. -

Temperature: Run the reaction at Ambient Temperature to 60°C . Avoid reflux in high-boiling solvents like DMSO unless necessary.

| Parameter | Recommended | Risk Zone |

| Equivalents (Amine) | 1.0 eq | > 1.2 eq |

| Temperature | 25°C – 60°C | > 100°C |

| Solvent | DMF, NMP, EtOH | Neat (Solvent-free) |

Ticket #02: The "Missing Chlorine" / Hydrolysis

User Report: "My mass spec shows the chlorine isotope pattern is gone, and I have a peak corresponding to [M-Cl+OH]. Is this an oxidation?"

Diagnosis: This is Hydrolysis , leading to the formation of a 3-hydroxypyrazine-2-yl derivative (which tautomerizes to the pyrazinone form).

Causality: Chloropyrazines are susceptible to hydrolysis in the presence of hydroxide ions or water at high temperatures. This is often exacerbated if:

-

Hygroscopic Solvents: Wet DMF or DMSO is used at high temperatures.

-

Strong Inorganic Bases: Using NaOH or KOH instead of Carbonates or Tertiary amines.